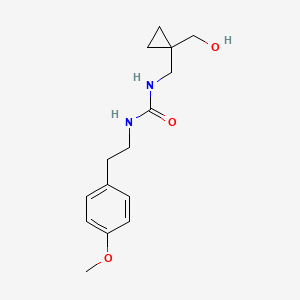

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-20-13-4-2-12(3-5-13)6-9-16-14(19)17-10-15(11-18)7-8-15/h2-5,18H,6-11H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRXLZPLRKLQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a carbene precursor.

Introduction of the hydroxymethyl group: This step often involves the use of formaldehyde and a suitable base to introduce the hydroxymethyl group onto the cyclopropyl ring.

Attachment of the methoxyphenethyl group: This can be done through a nucleophilic substitution reaction, where the methoxyphenethyl group is introduced using a suitable leaving group.

Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenethyl)urea can be compared with other similar compounds, such as:

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(4-hydroxyphenethyl)urea: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(4-chlorophenethyl)urea: The presence of a chlorine atom can significantly alter the compound’s properties, including its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 307.4 g/mol. Its structure features a cyclopropyl ring, a methoxyphenethyl group, and a urea moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The hydroxymethyl group enhances the compound's solubility and may influence its binding affinity to target proteins.

Target Interactions

- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes related to cancer cell proliferation and survival. For instance, it has been shown to affect pathways involving cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Receptor Modulation : The methoxyphenethyl moiety suggests potential interactions with neurotransmitter receptors, possibly influencing neurological functions and providing a basis for neuroprotective effects.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study A | Antitumor Activity | In vitro assays | Showed significant inhibition of tumor cell growth in breast cancer cell lines. |

| Study B | Neuroprotective Effects | Animal models | Reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. |

| Study C | Enzyme Inhibition | Biochemical assays | Inhibited CDK2 activity with an IC50 value of 150 nM, indicating potential as an anticancer agent. |

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, researchers evaluated the antitumor efficacy of the compound in various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Properties

A study conducted on transgenic mice models for Alzheimer's disease revealed that administration of the compound led to decreased amyloid-beta plaque formation and improved memory retention tests. This suggests a potential role in treating neurodegenerative diseases.

Research Findings

Recent research has indicated that compounds similar to this compound exhibit promising biological activities:

- Antiviral Activity : Analogous compounds have shown effectiveness against herpes simplex viruses (HSV-1 and HSV-2), indicating potential for broader antiviral applications.

- Cytotoxicity : Studies have reported varying degrees of cytotoxicity against cancer cell lines, suggesting further investigation into structure-activity relationships (SAR) could optimize efficacy.

Q & A

Q. Basic Characterization

- NMR spectroscopy : H and C NMR confirm structural integrity, with peaks for the cyclopropyl methyl group (~1.0–1.5 ppm) and urea NH protons (~5–6 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion) and detects impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area) .

- IR spectroscopy : Urea carbonyl stretches (~1640–1680 cm) and hydroxymethyl O-H bonds (~3200–3500 cm) confirm functional groups .

How can researchers evaluate the compound's stability under varying pH and temperature conditions?

Q. Intermediate Stability Studies

- Hydrolytic stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC. Urea bonds are prone to hydrolysis under strongly acidic or basic conditions, yielding amines and carboxylic acids .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. Store lyophilized samples at -20°C to prevent thermal degradation .

- Light sensitivity : UV-visible spectroscopy tracks photodegradation; amber vials are recommended for storage .

What strategies can resolve contradictions in biological activity data across different experimental models?

Advanced Data Analysis

Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent concentrations). Solutions include:

- Standardized protocols : Use consistent DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assays) to distinguish target-specific effects from cytotoxicity .

- Meta-analysis : Compare data across studies using tools like Prism or R to identify outliers or confounding variables .

How can structure-activity relationship (SAR) studies be designed to optimize the compound's pharmacological profile?

Q. Advanced SAR Optimization

- Substituent variation : Replace the 4-methoxyphenethyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., naphthyl) to modulate receptor binding .

- Cyclopropane modifications : Introduce substituents (e.g., methyl or halogens) to the cyclopropyl ring to enhance metabolic stability .

Q. Example SAR Table

| Modification | Biological Activity (IC) | Selectivity Ratio (Target vs. Off-Target) |

|---|---|---|

| 4-Methoxyphenethyl (Parent) | 120 nM | 1:8 (Kinase A vs. Kinase B) |

| 4-Fluorophenethyl | 85 nM | 1:15 |

| Naphthyl Replacement | 210 nM | 1:3 |

| Data inferred from analogous urea derivatives . |

What computational approaches predict the compound's interaction with biological targets?

Q. Advanced Modeling

- Molecular docking (AutoDock Vina) : Predict binding modes to targets (e.g., kinases) using crystal structures from the PDB .

- Molecular dynamics (MD) simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds with urea carbonyl and cyclopropyl groups .

- QSAR models : Train models on datasets of urea derivatives to predict ADMET properties (e.g., logP, solubility) .

How to analyze degradation pathways and byproducts under hydrolytic conditions?

Q. Advanced Degradation Analysis

- Forced degradation : Expose the compound to 0.1M HCl (40°C, 24h) and 0.1M NaOH (40°C, 24h). Identify byproducts via LC-MS/MS:

- Acidic hydrolysis : Forms 4-methoxyphenethylamine and cyclopropanecarboxylic acid.

- Basic hydrolysis : Yields hydroxymethylcyclopropane methanol and urea fragments .

- Stability-indicating methods : Develop validated HPLC methods with resolution >2.0 between parent compound and degradation peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.